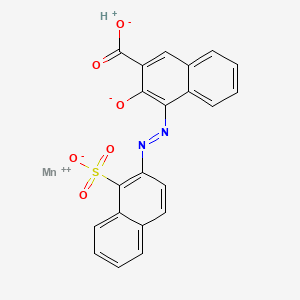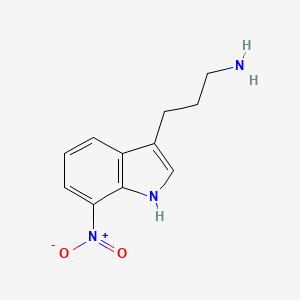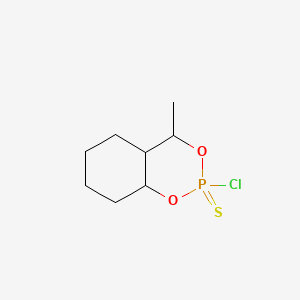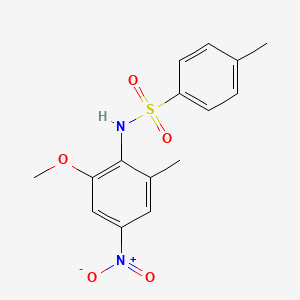
N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves the following steps:
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration, methoxylation, and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-inflammatory agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its potential antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-4-nitrophenyl)-4-methylbenzenesulfonamide: Lacks the methyl group at the 6-position.
N-(2-Methyl-4-nitrophenyl)-4-methylbenzenesulfonamide: Lacks the methoxy group.
N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide: Lacks the nitro group.
Uniqueness
N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxy, methyl, and nitro groups in specific positions on the phenyl ring can significantly impact its properties compared to similar compounds.
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2-methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S/c1-10-4-6-13(7-5-10)23(20,21)16-15-11(2)8-12(17(18)19)9-14(15)22-3/h4-9,16H,1-3H3 |
InChI Key |
PTZBXSBGPAUTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






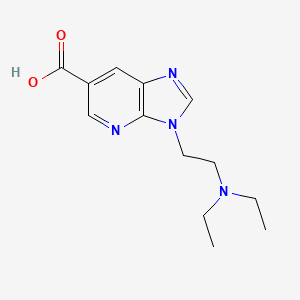
![1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)
![7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)
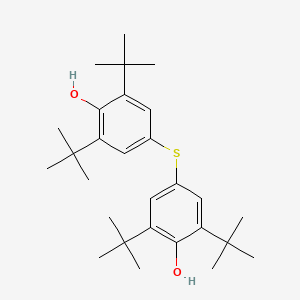
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
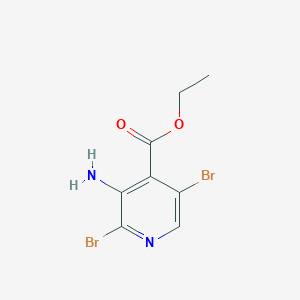
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
